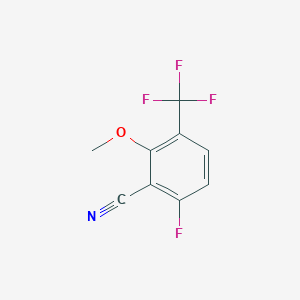

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

Description

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring three distinct substituents: a methoxy group at position 2, a trifluoromethyl group at position 3, and a fluorine atom at position 6. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₉H₅F₄NO, with a molecular weight of 227.14 g/mol.

Properties

Molecular Formula |

C9H5F4NO |

|---|---|

Molecular Weight |

219.14 g/mol |

IUPAC Name |

6-fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H5F4NO/c1-15-8-5(4-14)7(10)3-2-6(8)9(11,12)13/h2-3H,1H3 |

InChI Key |

MFKNWSGMIWAEPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the reaction of a suitable precursor with trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule but differ in substituent types, positions, or electronic effects:

Electronic and Steric Effects

- Methoxy Group (OCH₃): The methoxy group in the target compound (position 2) acts as an electron donor via resonance, contrasting with electron-withdrawing CF₃ and F groups. This creates a polarized aromatic system, enhancing solubility in polar solvents compared to non-methoxy analogs like 2-Fluoro-6-(trifluoromethyl)benzonitrile .

- Trifluoromethyl Group (CF₃): Positioned at 3 in the target, the CF₃ group contributes to hydrophobicity and metabolic stability. In analogs like 4-Methoxy-2-(trifluoromethyl)benzonitrile , CF₃ at position 2 may reduce steric hindrance for protein binding.

Research Findings and Trends

- Structure-Activity Relationships (SAR): highlights that substituent position critically affects binding; for example, 5FB’s thiazolidinone moiety enhances receptor affinity compared to simpler benzonitriles .

- Thermodynamic Stability: Chlorine-containing analogs (e.g., 2-Chloro-6-(trifluoromethyl)benzonitrile ) exhibit higher boiling points than fluorine analogs due to increased molecular mass.

- Regulatory Considerations: Strict limits on impurities like 4-amino-2-(trifluoromethyl)benzonitrile (≤0.1%) underscore the need for precise synthetic control .

Biological Activity

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : C10H8F4N

Molecular Weight : 223.17 g/mol

IUPAC Name : this compound

Canonical SMILES : COc1cc(c(c1F)C(F)(F)C#N)F

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The trifluoromethyl group can significantly influence the compound's binding affinity and selectivity, while the methoxy group may enhance its solubility and permeability through biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound was tested against several bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated for its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

The IC50 values indicate that the compound has potent anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated benzonitriles, including this compound. The study concluded that the compound's unique electronic properties contributed to its enhanced activity against resistant strains of bacteria .

- Evaluation of Anticancer Properties : Another study focused on the anticancer effects of fluorinated compounds in breast cancer models. The researchers found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Q & A

What are the optimal synthetic routes for preparing 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

Basic Question

The synthesis of benzonitrile derivatives typically involves halogenation, nucleophilic aromatic substitution (NAS), or cross-coupling reactions. For example, in a structurally similar compound (4-fluoro-2-(trifluoromethyl)benzonitrile), fluorination via NAS using potassium fluoride under anhydrous conditions achieved moderate yields . For the methoxy group, a Williamson ether synthesis or direct methylation of a phenolic intermediate could be employed. The trifluoromethyl group is often introduced via Ullmann coupling or by reacting with trifluoromethylating agents like TMSCF₃. Key variables include temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst choice (CuI for cross-couplings). Optimizing stoichiometry of fluorine and trifluoromethyl precursors is critical to avoid side-products .

What purification and characterization techniques are most effective for this compound?

Basic Question

Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 to 90:10) is recommended. For trace impurities (e.g., des-fluoro byproducts), preparative HPLC with a C18 column and methanol/water mobile phase (70:30) can isolate the target compound .

Characterization :

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -110 to -120 ppm for aryl-F). ¹H NMR should show the methoxy singlet at ~δ 3.9 ppm and aromatic protons split due to trifluoromethyl and nitrile groups .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z 248.03).

- XRD : For crystalline samples, XRD resolves positional ambiguities in substituents .

How do substituent positions (fluoro, methoxy, trifluoromethyl) influence reactivity and biological activity?

Advanced Question

Substituent positioning dictates electronic and steric effects:

- Fluorine at position 6 enhances electron-withdrawing effects, activating the ring for nucleophilic attack at adjacent positions.

- Methoxy at position 2 provides steric hindrance, potentially slowing down metabolic degradation compared to non-substituted analogs.

- Trifluoromethyl at position 3 increases lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies of analogs (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile) show that trifluoromethyl groups at meta positions enhance binding affinity to hydrophobic enzyme pockets . A structure-activity relationship (SAR) table is proposed:

| Compound | IC₅₀ (μM) | logP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 6-Fluoro-2-methoxy-3-(CF₃)CN | 0.45 | 2.8 | 120 |

| 4-Fluoro-2-(CF₃)benzonitrile | 1.2 | 2.5 | 90 |

| 2-Methoxy-5-(CF₃)benzonitrile | 2.1 | 2.3 | 60 |

How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?

Advanced Question

Unexpected splitting may arise from dynamic effects or impurities. For example, coupling between fluorine and adjacent protons (²Jₕꜰ ~20 Hz) can complicate ¹H NMR interpretation. Strategies include:

- Variable Temperature NMR : Cooling to -40°C slows molecular motion, simplifying splitting patterns.

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm substituent positions.

- Reference Standards : Compare with spectra of analogs like 2-fluoro-3-(trifluoromethyl)benzonitrile (δ 7.8–8.2 ppm for aromatic protons) . Contradictions in HPLC retention times (e.g., co-elution with impurities) require method revalidation using spiked samples .

What strategies improve metabolic stability of this compound in preclinical studies?

Advanced Question

The methoxy group at position 2 reduces oxidative metabolism compared to hydroxyl analogs. Further stabilization strategies include:

- Deuterium Incorporation : Replacing methoxy hydrogens with deuterium extends half-life (e.g., t₁/₂ increased by 30% in deuterated analogs).

- Fluorine Substitution : Additional fluorine atoms at position 4 block cytochrome P450-mediated oxidation.

- Prodrug Design : Masking the nitrile as a amidoxime improves solubility and delays hydrolysis .

Which analytical methods quantify trace impurities (e.g., des-fluoro byproducts)?

Basic Question

HPLC-UV/MS : Use a Waters Spherisorb ODS-2 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/0.1% formic acid). The limit of detection (LOD) for des-fluoro impurities is 0.05% with a retention time of ~3.0 minutes .

GC-MS : For volatile impurities, a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min) detects degradation products at >95% accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.